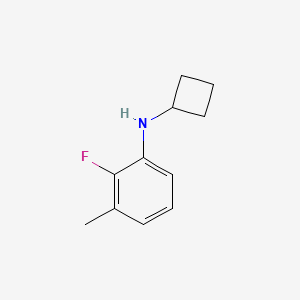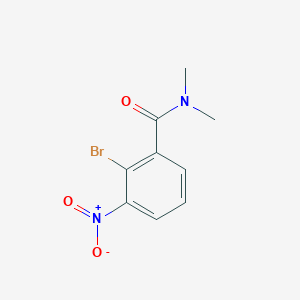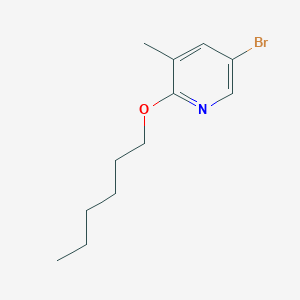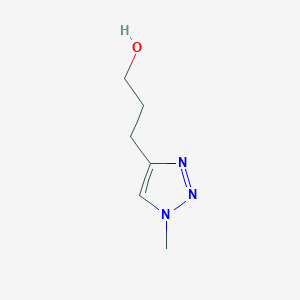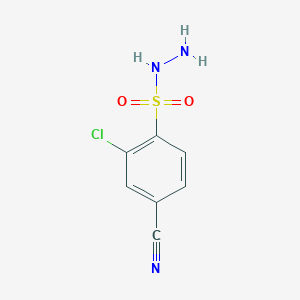
2-Chloro-4-cyanobenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyanobenzenesulfonohydrazide is an organic compound with the molecular formula C7H6ClN3O2S It is a derivative of benzenesulfonohydrazide, characterized by the presence of a chloro and a cyano group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanobenzenesulfonohydrazide typically involves the reaction of 2-Chloro-4-cyanobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The general reaction scheme is as follows:
2-Chloro-4-cyanobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-4-cyanobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonohydrazides.
科学的研究の応用
2-Chloro-4-cyanobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-cyanobenzenesulfonohydrazide involves its reactive functional groups. The chloro and cyano groups can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, the compound may interact with enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-cyanobenzenesulfonyl chloride: A precursor in the synthesis of 2-Chloro-4-cyanobenzenesulfonohydrazide.
4-Cyanobenzenesulfonohydrazide: Lacks the chloro substituent, leading to different reactivity.
2-Chloro-4-nitrobenzenesulfonohydrazide: Contains a nitro group instead of a cyano group, affecting its chemical properties.
Uniqueness
This compound is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a valuable compound in synthetic chemistry and potential biomedical applications.
特性
IUPAC Name |
2-chloro-4-cyanobenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-3-5(4-9)1-2-7(6)14(12,13)11-10/h1-3,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJVGXKDOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
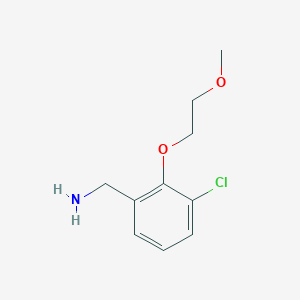
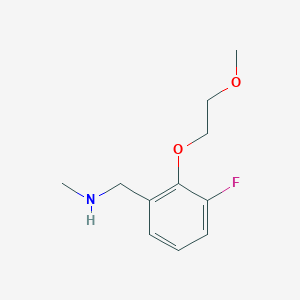


![[3-Chloro-2-(3-methoxypropoxy)phenyl]methanol](/img/structure/B7974941.png)
![{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol](/img/structure/B7974942.png)
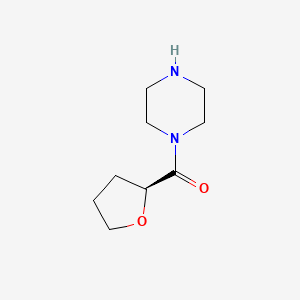
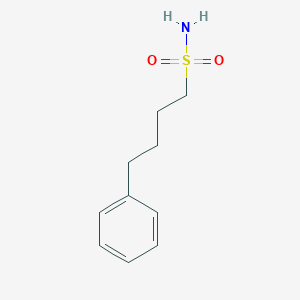
![2,3-dimethyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7974961.png)
![N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B7974968.png)
